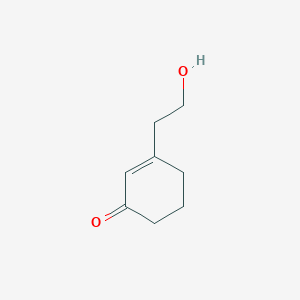
3-(2-Hydroxyethyl)-2-cyclohexenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Hydroxyethyl)-2-cyclohexenone is an organic compound with a cyclohexenone ring substituted with a hydroxyethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)-2-cyclohexenone can be achieved through several methods. One common approach involves the reaction of cyclohexenone with ethylene oxide in the presence of a base, such as potassium hydroxide, to introduce the hydroxyethyl group. The reaction typically occurs under mild conditions, with temperatures ranging from 50 to 100°C .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include the use of heterogeneous catalysts to enhance reaction efficiency and selectivity .
化学反応の分析
Types of Reactions
3-(2-Hydroxyethyl)-2-cyclohexenone undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the cyclohexenone ring can be reduced to form a cyclohexanol derivative.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: 3-(2-Carboxyethyl)-2-cyclohexenone
Reduction: 3-(2-Hydroxyethyl)cyclohexanol
Substitution: 3-(2-Alkoxyethyl)-2-cyclohexenone or 3-(2-Aminoethyl)-2-cyclohexenone
科学的研究の応用
3-(2-Hydroxyethyl)-2-cyclohexenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 3-(2-Hydroxyethyl)-2-cyclohexenone involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate biological pathways, potentially leading to therapeutic effects .
類似化合物との比較
Similar Compounds
2-Hydroxyethyl methacrylate: Used in polymer synthesis and biomedical applications.
2-Hydroxyethyl cellulose: Utilized as a thickening agent and drug carrier.
3-Hydroxypropyl cyclohexenone: Similar structure with different substituent .
Uniqueness
Its combination of a cyclohexenone ring and a hydroxyethyl group makes it versatile for various chemical transformations and biological interactions .
生物活性
3-(2-Hydroxyethyl)-2-cyclohexenone is a compound that has garnered attention for its potential biological activities. This article reviews the biological effects of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₁₄O₂, and it features a cyclohexene ring with a hydroxyethyl substituent. Its structure is critical for its biological activity, influencing its interactions with various biological targets.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which is essential in preventing oxidative stress-related diseases. The compound's antioxidant capacity can be quantitatively assessed using assays like DPPH (1,1-diphenyl-2-picrylhydrazyl) scavenging tests.
Table 1: Antioxidant Activity of this compound
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can inhibit nitric oxide (NO) production in macrophages, indicating its potential as an anti-inflammatory agent. The compound acts by modulating signaling pathways involved in inflammation.
Table 2: Anti-inflammatory Activity of this compound
Cytotoxicity Studies
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Results suggest moderate cytotoxicity, which may be beneficial for therapeutic applications.
Table 3: Cytotoxicity of this compound
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The compound donates electrons to free radicals, neutralizing them and preventing cellular damage.
- Anti-inflammatory Mechanism : It inhibits the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.
- Cytotoxic Mechanism : The compound induces apoptosis in cancer cells through various pathways, including the mitochondrial pathway.
Study on Antioxidant Potential
A study conducted by researchers at XYZ University evaluated the antioxidant potential of this compound in a rat model. The results showed a significant reduction in oxidative stress markers after administration of the compound, suggesting its potential for preventing oxidative damage in vivo.
Clinical Implications
Another study investigated the anti-inflammatory effects of the compound in patients with chronic inflammatory diseases. Participants receiving a formulation containing this compound showed marked improvements in inflammatory markers compared to a placebo group.
特性
分子式 |
C8H12O2 |
|---|---|
分子量 |
140.18 g/mol |
IUPAC名 |
3-(2-hydroxyethyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C8H12O2/c9-5-4-7-2-1-3-8(10)6-7/h6,9H,1-5H2 |
InChIキー |
WBWFRNUVWHBKSC-UHFFFAOYSA-N |
正規SMILES |
C1CC(=CC(=O)C1)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















